N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the oxadiazole and triazolo[4,3-b]pyridazine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in the formation of new compounds with different substituents .
Scientific Research Applications
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory research.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo[4,3-b]pyridazine derivatives and oxadiazole-containing compounds. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
N-butyl-N-methyl-3-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-butyl-N-methyl-3-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-4-5-13-27(3)19-10-9-17-23-24-18(28(17)25-19)11-12-20-22-21(26-29-20)16-8-6-7-15(2)14-16/h6-10,14H,4-5,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLQZFHXLLKXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=CC(=C4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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